Cyclization Yield of 1,10-Undecadien-6-one Oxime via Iodine-Induced Domino Process
Treatment of 1,10-undecadien-6-one oxime (16) with iodine (1 eq.) and K2CO3 or Tl2CO3 in CH2Cl2 at room temperature for 16 h, followed by reflux in benzene for 5 h, afforded the bicyclic isoxazolidine product 18 (7-iodomethyl-octahydro-cyclopenta[3,4]isoxazolo[2,3-a]pyridine) in 33% isolated yield . This domino sequence comprises an intramolecular nitrone formation followed by an intramolecular cycloaddition, a cascade that is feasible only because of the dual terminal alkene architecture. In contrast, the mono-unsaturated oxime 1a (6-hepten-2-one oxime) under analogous iodine-mediated conditions undergoes only a single intramolecular nitrone formation, yielding an acyclic nitrone (9a) which requires a subsequent intermolecular cycloaddition with N-methylmaleimide to reach a bicyclic product, with overall yields ranging from 11% to 58% depending on conditions . The diunsaturated substrate thus achieves a one-pot, double-cyclization outcome that mono-unsaturated analogs cannot replicate.
vs. 11–58% for mono-alkenyl oxime (multi-step)
| Evidence Dimension | Isolated yield of bicyclic isoxazolidine product after electrophile-induced cyclization/cycloaddition cascade |
|---|---|
| Target Compound Data | 33% (product 18, one-pot domino sequence) |
| Comparator Or Baseline | 6-Hepten-2-one oxime (1a): 11–58% overall yield for two-step nitrone formation and intermolecular cycloaddition with N-methylmaleimide, requiring a separate dipolarophile |
| Quantified Difference | 33% single-operation yield vs. multi-operation pathway; qualitative advantage of intramolecular trapping vs. reliance on external dipolarophile |
| Conditions | I2, K2CO3 or Tl2CO3, CH2Cl2, rt, 16 h; then benzene, reflux, 5 h; product purified by column chromatography |
Why This Matters
For procurement decisions, the diunsaturated oxime delivers a one-pot, reagent-controlled cascade that generates bicyclic N–O heterocycles in a single synthetic operation, whereas mono-unsaturated oximes require separate dipolarophiles and multi-step sequences to reach comparable architectural complexity.
- [1] H. Ali Dondas, Ronald Grigg, Maria Hadjisoteriou, Jasothara Markandu, Peter Kennewell, Mark Thornton-Pett. X=Y-ZH Systems as potential 1,3-dipoles. Part 51: Halogen-induced inter- and intra-molecular formation of nitrones from oximes and alkenes. Tetrahedron, 2001, 57, 1119–1128. DOI: 10.1016/S0040-4020(00)01084-X. View Source
